![molecular formula C12H9BrN6OS B12634384 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

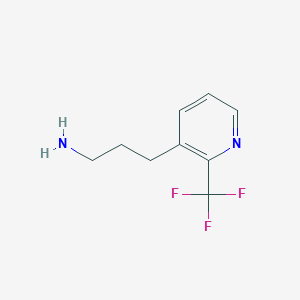

5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid ist eine komplexe organische Verbindung, die ein Bromatom, einen Thiazolring und einen Tetrazolring aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz ist die Verwendung eines bromierten Benzamid-Vorläufers, der einer Reihe von Reaktionen unterzogen wird, um den Thiazol- und den Tetrazolring einzuführen. Zu den wichtigsten Schritten können gehören:

Bromierung: Einführung des Bromatoms in den Benzamidring.

Thiazolbildung: Cyclisierungsreaktionen unter Beteiligung von Schwefel- und Stickstoffquellen, um den Thiazolring zu bilden.

Tetrazolbildung: Einführung des Tetrazolrings durch Reaktionen mit Azidquellen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, eine präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen, um Oxide oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, um reduzierte Derivate zu bilden.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, wie z. B. Halogenaustausch oder nucleophile Substitution.

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine oder Thiole). Die Reaktionsbedingungen können variieren, umfassen aber in der Regel kontrollierte Temperaturen, Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Potenzielles Einsatzgebiet als Pharmakophor in der Wirkstoffentwicklung, insbesondere zur gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.

Materialwissenschaft: Einbau in Polymere oder andere Materialien, um bestimmte Eigenschaften wie Leitfähigkeit oder Fluoreszenz zu verleihen.

Biologie: Verwendung als Sonde oder Ligand in biochemischen Assays, um Protein-Ligand-Interaktionen oder zelluläre Prozesse zu untersuchen.

Industrie: Anwendung bei der Synthese von Spezialchemikalien oder als Katalysator in verschiedenen industriellen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann er wirken, indem er an ein bestimmtes Enzym oder einen bestimmten Rezeptor bindet und so seine Aktivität moduliert. Die beteiligten molekularen Ziele und Wege können variieren, umfassen aber möglicherweise die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Interaktionen oder die Modulation von Signalwegen.

Wirkmechanismus

The mechanism of action of 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-2-(1H-tetrazol-1-yl)benzamid: Fehlt der Thiazolring, was sich auf seine biologische Aktivität und chemischen Eigenschaften auswirken kann.

N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid: Fehlt das Bromatom, was seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann.

5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]benzamid: Fehlt der Tetrazolring, was seine chemische Stabilität und biologische Aktivität verändern kann.

Einzigartigkeit

Das Vorhandensein sowohl des Thiazol- als auch des Tetrazolrings sowie des Bromatoms macht 5-Brom-N-[(2Z)-4-Methyl-1,3-thiazol-2(3H)-yliden]-2-(1H-tetrazol-1-yl)benzamid einzigartig. Diese strukturellen Merkmale tragen zu seiner besonderen chemischen Reaktivität und seinem Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie bei.

Eigenschaften

Molekularformel |

C12H9BrN6OS |

|---|---|

Molekulargewicht |

365.21 g/mol |

IUPAC-Name |

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C12H9BrN6OS/c1-7-5-21-12(15-7)16-11(20)9-4-8(13)2-3-10(9)19-6-14-17-18-19/h2-6H,1H3,(H,15,16,20) |

InChI-Schlüssel |

SXFVBSVKHQUVPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)

![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)

![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)

![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)

![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)

![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)